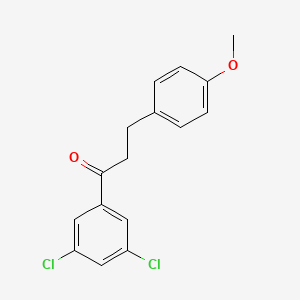

3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Description

BenchChem offers high-quality 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNMCLKDFAQHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644295 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-34-6 | |

| Record name | 1-Propanone, 1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a propiophenone derivative of interest in medicinal chemistry and organic synthesis. Due to its specific substitution pattern, this compound presents a unique electronic and steric profile that can be exploited in the design of novel bioactive molecules. While a specific CAS number for this exact isomeric structure has not been assigned in major public databases as of early 2026, this guide will detail its chemical identifiers, predict its properties based on analogous compounds, and provide robust, field-proven synthetic protocols for its preparation and characterization.

Chemical Identity and Structural Descriptors

The core structure of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone consists of a propiophenone backbone with two chlorine atoms on the 3' and 5' positions of the phenyl ring attached to the carbonyl group, and a 4-methoxyphenyl group at the 3-position of the propane chain.

Key Identifiers and Descriptors

| Identifier Type | Value |

| IUPAC Name | 1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ |

| Molecular Weight | 309.19 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |

| InChI Key | (Predicted) Will be unique to this structure |

| CAS Number | Not Assigned |

Physicochemical Properties (Predicted)

The physicochemical properties of this compound can be inferred from its structure and comparison with related molecules. The presence of the dichlorinated phenyl ring suggests increased lipophilicity, while the methoxy group and carbonyl function as hydrogen bond acceptors.

| Property | Predicted Value | Rationale |

| Physical State | White to off-white solid | High molecular weight and aromatic nature. |

| Melting Point | Elevated | Symmetrical dichlorination can lead to efficient crystal packing. |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Acetone), Insoluble in water. | Dominated by nonpolar aromatic rings. |

| logP | ~4.5 - 5.5 | Based on calculations for similar structures. |

Strategic Synthesis and Mechanistic Insights

The synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone can be approached through several reliable synthetic strategies. The choice of method may depend on the availability of starting materials and desired scale. Two primary retrosynthetic pathways are outlined below.

Pathway A: Friedel-Crafts Acylation

This is a classic and highly effective method for forming the aryl-ketone bond. The key disconnection is between the dichlorinated aromatic ring and the acyl group.

Caption: Retrosynthetic analysis via Friedel-Crafts acylation.

Expertise & Experience: The Friedel-Crafts acylation is a robust electrophilic aromatic substitution.[1][2] The use of 1,3-dichlorobenzene as the substrate presents a regioselectivity challenge. The two chlorine atoms are deactivating and meta-directing. However, acylation at the 5-position (between the two chlorines) is sterically hindered. Therefore, the primary site of acylation is expected to be the 2-, 4-, or 6-position. To achieve the desired 1,3,5-substitution pattern, the starting material must be 1,3-dichlorobenzene, and the acylation will occur at the position para to one chlorine and ortho to the other.

Trustworthiness - Self-Validating Protocol:

Step 1: Preparation of 3-(4-methoxyphenyl)propanoyl chloride

-

To a solution of 3-(4-methoxyphenyl)propanoic acid (1 eq.) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq.) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which can be used directly in the next step.

Step 2: Friedel-Crafts Acylation

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to anhydrous 1,3-dichlorobenzene (used as both reactant and solvent).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the 3-(4-methoxyphenyl)propanoyl chloride (1 eq.) dropwise over 30 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by TLC or GC-MS.

-

Upon completion, quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Pathway B: Michael Addition to a Chalcone Intermediate

This alternative pathway involves the formation of an α,β-unsaturated ketone (chalcone) followed by a reduction or conjugate addition.

Caption: Retrosynthetic analysis via a chalcone intermediate.

Expertise & Experience: The Claisen-Schmidt condensation is a reliable method for forming chalcones. The subsequent reduction of the α,β-unsaturated double bond can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C), which will selectively reduce the alkene in the presence of the ketone and aromatic rings. This method avoids the regioselectivity issues of the Friedel-Crafts acylation on a dichlorinated ring.

Trustworthiness - Self-Validating Protocol:

Step 1: Synthesis of the Chalcone Intermediate

-

Dissolve 3',5'-dichloroacetophenone (1 eq.) and 4-methoxybenzaldehyde (1.1 eq.) in ethanol.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise while stirring at room temperature.

-

A precipitate usually forms within 30 minutes to a few hours. Continue stirring for 2-4 hours.

-

Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude chalcone from ethanol to obtain a pure product.

Step 2: Reduction of the Chalcone

-

Dissolve the purified chalcone (1 eq.) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the target compound, which can be further purified by recrystallization if necessary.

Characterization and Spectral Analysis (Predicted)

The identity and purity of the synthesized 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone would be confirmed using standard analytical techniques. The following are expected spectral data:

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the dichlorophenyl ring appearing as a triplet and a doublet. - Aromatic protons on the methoxyphenyl ring appearing as two doublets (AA'BB' system). - A singlet for the methoxy group protons (~3.8 ppm). - Two triplets for the methylene protons of the propane chain. |

| ¹³C NMR | - A carbonyl carbon signal (~195-200 ppm). - Distinct signals for the aromatic carbons, including those bonded to chlorine (~135 ppm). - A signal for the methoxy carbon (~55 ppm). - Signals for the methylene carbons. |

| IR Spectroscopy | - A strong C=O stretching band (~1680-1700 cm⁻¹). - C-O stretching for the ether (~1250 cm⁻¹). - C-Cl stretching bands in the fingerprint region. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

Applications and Future Research Directions

Propiophenone derivatives are valuable scaffolds in medicinal chemistry and materials science.

-

Drug Development: This compound can serve as a key intermediate for the synthesis of more complex molecules with potential biological activities, such as antifungal, antibacterial, or anticancer agents. The dichlorophenyl moiety is a common feature in many approved drugs, where it can enhance binding affinity and metabolic stability.

-

Chemical Probes: The specific substitution pattern may lead to selective interactions with biological targets, making it a candidate for the development of chemical probes to study cellular pathways.

-

Materials Science: The rigid structure and potential for functionalization make it a building block for novel organic materials with specific electronic or photophysical properties.

References

-

PubChem. 1-(3,5-Dichlorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

-

Chem LibreTexts. Friedel-Crafts Acylation. University of California, Davis. [Link]

-

PubChem. 3',5'-Dichloroacetophenone. National Center for Biotechnology Information. [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

Sources

Predicted Mechanism of Action for 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone: A Technical Guide for Drug Development Professionals

Introduction: Deconstructing 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone for Mechanistic Insights

The pursuit of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. The compound 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone presents a compelling scaffold for investigation, integrating three key structural motifs that have independently been associated with significant biological activity. This technical guide synthesizes the available evidence from structurally related compounds to propose a primary mechanism of action for this molecule, focusing on its potential as an anticancer agent. Our analysis is grounded in the established principles of structure-activity relationships (SAR), drawing parallels from the known biological effects of the propiophenone core, the influence of dichloro-substitution, and the contribution of the methoxyphenyl moiety.

The central hypothesis of this guide is that 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone exerts a potent anti-proliferative effect on cancer cells, primarily through the induction of apoptosis and cell cycle arrest. This prediction is based on a convergence of findings for analogous chemical structures, which suggest a multi-faceted mechanism targeting key cellular processes involved in cancer progression. This document will first elaborate on the rationale behind this hypothesis, drawing from the literature on related compounds. Subsequently, a comprehensive, stepwise experimental workflow will be detailed to systematically validate this predicted mechanism of action.

Part 1: The Scientific Rationale - A Tripartite Analysis of the Core Structure

The predicted anticancer activity of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is not based on direct experimental evidence for this specific molecule, but rather on a robust foundation of structure-activity relationship studies of its constituent parts.

The Propiophenone and Chalcone Backbone: A Privileged Scaffold in Oncology

Propiophenones and their α,β-unsaturated counterparts, chalcones, are well-established pharmacophores in anticancer drug discovery. A significant body of research has demonstrated the cytotoxic and anti-proliferative effects of these scaffolds across a wide range of cancer cell lines.[1] Chalcone derivatives, in particular, have been shown to induce apoptosis and disrupt key signaling pathways in cancer cells.[2][3] The underlying mechanisms are diverse and include the disruption of microtubule dynamics, leading to cell cycle arrest, and the modulation of various protein kinases involved in cell survival and proliferation.[3][4]

The Dichlorophenyl Moiety: Enhancing Potency and Modulating Activity

The presence of two chlorine atoms on the phenyl ring is predicted to significantly influence the biological activity of the molecule. Dichloro-substitution can enhance the lipophilicity of a compound, potentially improving its cell membrane permeability. Furthermore, the electronic properties of the chlorine atoms can modulate the interaction of the molecule with its biological targets. Studies on dichloro-substituted chalcones have highlighted their potent antifungal and antiproliferative activities.[5][6] This suggests that the 3',5'-dichloro substitution pattern in our target molecule is a critical contributor to its predicted anticancer efficacy.

The Methoxyphenyl Group: A Key Player in Anticancer Mechanisms

The 4-methoxyphenyl group is a common feature in a multitude of biologically active compounds, including numerous anticancer agents. Research on methoxyphenyl-containing chalcones has revealed their ability to induce apoptosis and sensitize cancer cells to conventional chemotherapeutics like cisplatin.[7] Furthermore, compounds with a p-methoxyphenyl group have been shown to induce cell cycle arrest in breast cancer cells.[8] The presence of this moiety in 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone strongly suggests a role in modulating pathways that lead to programmed cell death and cell cycle disruption.

Part 2: A Proposed Mechanism of Action - Convergence on Apoptosis and Cell Cycle Arrest

Based on the cumulative evidence from its structural components, we propose that 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone's primary mechanism of action against cancer cells involves a two-pronged attack: the induction of apoptosis and the promotion of cell cycle arrest.

A plausible signaling pathway is the activation of the intrinsic apoptotic pathway. This could be initiated by the compound's interaction with mitochondrial proteins, leading to the release of cytochrome c and the subsequent activation of caspase cascades. The presence of the methoxyphenyl group in structurally similar compounds has been linked to the dephosphorylation of Bcl-2-associated agonist of cell death (BAD) protein, which would promote apoptosis.[7]

Simultaneously, the compound may induce cell cycle arrest, likely at the G2/M phase, a common mechanism for chalcone-related molecules.[7] This would prevent cancer cells from progressing through mitosis and ultimately lead to a halt in proliferation.

The following diagram illustrates the hypothesized signaling pathway:

Caption: Hypothesized signaling pathway for the anticancer activity of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

Part 3: Experimental Validation - A Step-by-Step Guide

To rigorously test the hypothesized mechanism of action, a systematic series of in vitro experiments is proposed. This workflow is designed to first confirm the cytotoxic and anti-proliferative effects of the compound and then to dissect the underlying molecular mechanisms.

Workflow for Experimental Validation

The following diagram outlines the logical flow of experiments:

Caption: A stepwise experimental workflow to validate the predicted mechanism of action.

Detailed Experimental Protocols

Objective: To determine if 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is cytotoxic to cancer cells and to establish its potency (IC50).

Protocol: MTT Cell Proliferation Assay [9][10][11][12]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Data Presentation:

| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle Control) | [Value] | 100 |

| 0.1 | [Value] | [Value] |

| 1 | [Value] | [Value] |

| 10 | [Value] | [Value] |

| 50 | [Value] | [Value] |

| 100 | [Value] | [Value] |

| Positive Control | [Value] | [Value] |

Objective: To determine if the observed cytotoxicity is due to apoptosis or necrosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay [13][14][15][16]

-

Cell Treatment: Seed cells in 6-well plates and treat with 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle-treated and positive control (e.g., staurosporine) cells.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Data Presentation:

| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |

| Vehicle Control | [Value] | [Value] | [Value] | [Value] |

| IC50 Compound | [Value] | [Value] | [Value] | [Value] |

| 2x IC50 Compound | [Value] | [Value] | [Value] | [Value] |

| Positive Control | [Value] | [Value] | [Value] | [Value] |

Objective: To determine if the compound affects the cell cycle progression of cancer cells.

Protocol: Cell Cycle Analysis by Flow Cytometry [17][18][19][20][21]

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

| Treatment | Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control | 24 | [Value] | [Value] | [Value] |

| IC50 Compound | 24 | [Value] | [Value] | [Value] |

| Vehicle Control | 48 | [Value] | [Value] | [Value] |

| IC50 Compound | 48 | [Value] | [Value] | [Value] |

Conclusion and Future Directions

This technical guide provides a scientifically grounded prediction for the mechanism of action of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, positing that its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. The proposed experimental workflow offers a clear and logical path to validate this hypothesis. Successful validation of this predicted mechanism would establish this compound as a promising lead for further preclinical and clinical development.

Future studies could delve deeper into the specific molecular targets within the apoptotic and cell cycle pathways. For instance, Western blot analysis could be employed to investigate the expression levels of key proteins such as caspases, Bcl-2 family members, cyclins, and cyclin-dependent kinases. Furthermore, if cell cycle arrest at the G2/M phase is confirmed, a tubulin polymerization assay would be a logical next step to investigate direct interactions with the microtubule network.[22][23] Similarly, if the compound shows characteristics of DNA damage, a DNA intercalation assay could be performed.[24][25][26][27] The comprehensive approach outlined in this guide will provide a robust understanding of the pharmacological properties of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone and its potential as a novel anticancer therapeutic.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

- Marc, F., et al. (2008). Cell cycle arrest and apoptosis responses of human breast epithelial cells to the synthetic organosulfur compound p-methoxyphenyl p-toluenesulfonate. Cancer Chemotherapy and Pharmacology, 63(3), 485-495.

- Liu, L., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Journal of Cancer Research and Clinical Oncology, 150(1), 1-19.

- Insuasty, B., et al. (2020). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Molecules, 25(14), 3184.

- Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255.

-

Inspiralis. (n.d.). DNA Unwinding Assay. Retrieved from [Link]

- Gowda, A., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (128), 56223.

- Roy, A., et al. (2020). Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication. Journal of Ovarian Research, 13(1), 1-15.

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

- Khan, I., et al. (2023). Targeting the MAPK Pathway in Cancer. International Journal of Molecular Sciences, 24(13), 10986.

- Gaskin, F. (2012). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 928, 1-15.

- Al-Ostoot, F. H., et al. (2022).

- Insuasty, B., et al. (2020). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Molecules, 25(14), 3184.

-

Bio-protocol. (2019). DNA Intercalation Assay. Retrieved from [Link]

- Chen, Y. L., et al. (2022). Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect. International Journal of Molecular Sciences, 23(21), 13346.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Kim, H., et al. (2019). Synthetic aminopyrrolic receptors have apoptosis inducing activity.

- Aljarba, N., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 29(1), 63.

- Gorsh, C., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (131), 56703.

- Lin, C. H., et al. (2015). A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Anticancer Research, 35(10), 5319-5328.

-

Speed Pharmacology. (2020, March 1). Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY) [Video]. YouTube. Retrieved from [Link]

-

Bio-Rad. (n.d.). Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products. Retrieved from [Link]

- Santos, C. M. M., et al. (2021). Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness. Molecules, 26(5), 1334.

- Chen, Y. J., et al. (2014). A Novel p-Terphenyl Derivative Inducing Cell-Cycle Arrest and Apoptosis in MDA-MB-435 Cells Through Topoisomerase Inhibition. Journal of Cellular Biochemistry, 115(11), 1875-1885.

- Liu, L., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Journal of Cancer Research and Clinical Oncology, 150(1), 1-19.

-

JoVE. (2023, March 21). Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview [Video]. YouTube. Retrieved from [Link]

- Li, Y., et al. (2022).

- Kim, H. J., et al. (2013). Assaying cell cycle status using flow cytometry. Journal of Visualized Experiments, (77), e50682.

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

-

University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

- Popa, D. S., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences, 22(11), 5853.

- Estévez-Braun, A., et al. (2021). Apoptosis Pathways Triggered by a Potent Antiproliferative Hybrid Chalcone on Human Melanoma Cells. International Journal of Molecular Sciences, 22(24), 13462.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

- Li, Y., et al. (2023). Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. International Journal of Molecular Sciences, 24(13), 10834.

- Sagar, R., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Journal of Cancer Prevention, 26(1), 1-13.

-

Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Retrieved from [Link]

- De Rosis, S., et al. (2018). DNA intercalation methodology for an efficient prediction of ligand binding pose and energetics. Nucleic Acids Research, 46(18), e108.

- Lategahn, J., et al. (2024). Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers.

- Wang, Y., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(7), 12694-12704.

Sources

- 1. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell cycle arrest and apoptosis responses of human breast epithelial cells to the synthetic organosulfur compound p-methoxyphenyl p-toluenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. clyte.tech [clyte.tech]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. wp.uthscsa.edu [wp.uthscsa.edu]

- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. inspiralis.com [inspiralis.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. DNA Intercalator/Unwinding Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 27. academic.oup.com [academic.oup.com]

Safety, handling, and MSDS for 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

An In-Depth Technical Guide to the Safe Handling of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Section 1: Compound Identification and Hazard Profile

3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is a complex organic molecule. Its structure, featuring a dichlorinated aromatic ring and a methoxyphenyl group, suggests a unique chemical reactivity and toxicological profile that warrants careful consideration.

| Identifier | Data | Source |

| IUPAC Name | 1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | N/A |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ | [1] |

| Molecular Weight | 309.2 g/mol | [1] |

| CAS Number | Not assigned. Analogue (Isomer) 3',4'-dichloro... CAS: 898776-31-3 | [1] |

Analogue-Based Hazard Assessment

Given the absence of specific safety data, we infer the hazard profile from the following structural analogues:

-

4'-Methoxypropiophenone: Provides insight into the reactivity of the propiophenone core with a methoxy substitution.[2][3]

-

3',4'-Dichloropropiophenone: A critical analogue that informs on the influence of the dichlorinated phenyl ring.[4]

-

Propiophenone: The parent molecule, establishing baseline hazards.[5]

-

General Chlorinated Aromatics: Compounds like 3,4-Dichlorophenol offer guidance on the environmental and handling considerations for chlorinated functional groups.[6]

Inferred GHS Hazard Classification

Based on the available data for these analogues, the following Globally Harmonized System (GHS) classifications are anticipated. This is a precautionary assessment and should be treated as such until empirical data is available.

| Hazard Class | Category | Inferred Hazard Statement | Basis from Analogues |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [5][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [5][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][3][5][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3][8] |

| Flammability | Category 4 (Combustible) | H227: Combustible liquid (if melted) | [2][3] |

Section 2: Physical and Chemical Properties

The physical state of this compound at room temperature is likely a solid, similar to its analogues.[3] The following table summarizes key computed and analogue-derived properties.

| Property | Value | Remarks | Source |

| Melting Point | 27 - 29 °C | Experimental, for 4'-Methoxypropiophenone. The dichlorination may increase this value. | [3] |

| Boiling Point | 273 - 275 °C | Experimental, for 4'-Methoxypropiophenone. | [3] |

| Flash Point | 61 °C | Experimental, for 4'-Methoxypropiophenone. Indicates a combustible material. | [3] |

| XLogP3-AA | 4.7 | Computed for the 3',4'-dichloro isomer. Indicates low water solubility and potential for bioaccumulation. | [1] |

| Water Solubility | Insoluble (predicted) | Based on high XLogP and analogue data. | [1] |

| Stability | Stable under normal conditions. | Avoid direct sunlight, moisture, and strong oxidizing agents.[3][7] |

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Safe handling is predicated on a containment strategy that minimizes all routes of exposure. The causality is clear: the inferred acute toxicity and irritant properties demand a multi-layered approach to protection.

Engineering Controls

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. The system must be designed to handle substances of this hazard class.

-

Eyewash and Safety Shower: An ANSI-compliant eyewash station and safety shower must be immediately accessible in the work area.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect the operator from the specific hazards identified.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles causing serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which may be harmful or cause irritation. Gloves must be inspected before use and disposed of after contamination. |

| Skin/Body Protection | A flame-retardant laboratory coat. | Prevents contamination of personal clothing.[4] For larger quantities or spill response, chemical-resistant coveralls may be necessary. |

| Respiratory Protection | Not required under normal fume hood use. | If a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges and P95 particulate pre-filters is mandatory. |

Standard Handling Protocol

The following workflow is a self-validating system for minimizing exposure during routine laboratory use.

Caption: Standard workflow for handling 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

These protocols are based on established procedures for similar chemical classes.[7][9]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Remove all contaminated clothing immediately.[8] Flush the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Spill and Leak Response

Isolate the hazard area and deny entry to unnecessary personnel.[6]

Caption: Decision-making flowchart for spill response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[7]

-

Unsuitable Media: Do not use a heavy water stream, as it may spread the material.[7]

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides and hydrogen chloride gas.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Section 5: Toxicological and Storage Considerations

Toxicological Profile (Inferred)

The toxicological properties have not been fully investigated. However, the molecular structure suggests several points of concern. The phenstatin family, which shares some structural similarities, is known for potent cytotoxicity and inhibition of tubulin assembly.[10] The presence of dichlorinated phenyl groups can sometimes be associated with genotoxic effects, although this has not been studied for this specific molecule.[10] All work should proceed under the assumption that this compound is cytotoxic and handle it accordingly.

Storage and Stability

Proper storage is essential for maintaining the compound's integrity and ensuring safety.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[3]

-

Environmental Precautions: Avoid release into the environment. The high predicted XLogP suggests it may be persistent and bioaccumulative.[1]

Disposal

Disposal must be conducted in accordance with all federal, state, and local environmental regulations.

-

Procedure: Dispose of the material as hazardous waste through a licensed contractor.[4] Do not allow the chemical to enter drains or waterways.[12] Contaminated packaging should be treated as hazardous waste.

References

-

Loba Chemie. (2019). 3-METHOXY PROPIOPHENONE MSDS. Loba Chemie. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. Carl ROTH. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4'-Methoxypropiophenone. Thermo Fisher Scientific. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Carl ROTH. [Link]

-

National Center for Biotechnology Information. (n.d.). 3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone. PubChem. [Link]

-

Angene Chemical. (2021). Safety Data Sheet - (3,4,5-Trimethoxyphenyl)methanol. Angene Chemical. [Link]

-

Chulalongkorn University. (n.d.). Manual for Chemical and Hazardous Substances Storage. [Link]

-

Magalhães, H. I. F., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Toxicology in Vitro, 25(8), 1665-1670. [Link]

Sources

- 1. 3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone | C16H14Cl2O2 | CID 24725901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. carlroth.com [carlroth.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jetro.go.jp [jetro.go.jp]

- 12. carlroth.com [carlroth.com]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, a potential building block in medicinal chemistry and materials science. The synthetic strategy is centered on a robust Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry. This guide details the preparation of the requisite 3-(4-methoxyphenyl)propanoyl chloride intermediate followed by its reaction with 1,3-dichlorobenzene using a Lewis acid catalyst. We emphasize the rationale behind critical experimental parameters, safety protocols, and characterization methods to ensure reproducibility and high-purity yields.

Introduction and Scientific Rationale

The synthesis of substituted propiophenones is of significant interest due to their prevalence as core scaffolds in a variety of biologically active molecules. The title compound, 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, combines a halogenated phenyl ring with a methoxy-substituted phenyl moiety, offering multiple sites for further functionalization.

The chosen synthetic route employs a two-step process. The first step involves the conversion of commercially available 3-(4-methoxyphenyl)propanoic acid to its more reactive acyl chloride derivative. The second, and key, step is a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-dichlorobenzene.[1] Due to the electron-withdrawing and deactivating nature of the two chlorine atoms on the 1,3-dichlorobenzene ring, this reaction requires a potent Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion necessary to drive the reaction.[1][2] A major advantage of Friedel-Crafts acylation is the prevention of polysubstitution, as the resulting ketone product is less reactive than the starting material, effectively deactivating the ring against further acylation.[1]

Overall Reaction Scheme

Step 1: Synthesis of 3-(4-methoxyphenyl)propanoyl chloride

Step 2: Friedel-Crafts Acylation

Materials and Methods

Reagents and Equipment

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |

| 3-(4-methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | ≥98% | Commercial | |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | ≥99% | Commercial | Use fresh or distilled. |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | ≥99% | Commercial | Anhydrous grade recommended. |

| Aluminum chloride (AlCl₃) | AlCl₃ | 133.34 | ≥99.9% | Commercial | Must be anhydrous. Handle in a glovebox or under inert gas. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercial | Solvent for reaction. |

| Toluene | C₇H₈ | 92.14 | ACS Grade | Commercial | Solvent for acyl chloride formation. |

| Hydrochloric acid (HCl) | HCl | 36.46 | 37% aq. | Commercial | For workup. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aq. | Lab Prepared | For neutralization. |

| Brine (NaCl solution) | NaCl | 58.44 | Saturated aq. | Lab Prepared | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | Commercial | For drying organic layers. |

Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, rotary evaporator, vacuum pump, standard glassware, and an inert atmosphere setup (e.g., nitrogen or argon manifold).

Detailed Experimental Protocol

Part A: Synthesis of 3-(4-methoxyphenyl)propanoyl chloride

This step converts the carboxylic acid into a highly reactive acyl chloride, which is necessary for the subsequent Friedel-Crafts reaction. Thionyl chloride is an effective and common reagent for this transformation.

-

Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ gases produced.

-

Reagent Addition: To the flask, add 3-(4-methoxyphenyl)propanoic acid (10.0 g, 55.5 mmol) and anhydrous toluene (100 mL).

-

Chlorination: Slowly add thionyl chloride (6.0 mL, 83.2 mmol, 1.5 equiv.) to the stirred suspension at room temperature. The addition should be done carefully via a dropping funnel.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(4-methoxyphenyl)propanoyl chloride, a pale yellow oil, is used directly in the next step without further purification.[3]

Part B: Friedel-Crafts Acylation for 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

This is the core C-C bond-forming step. Anhydrous conditions are absolutely critical for the success of this reaction, as the Lewis acid catalyst, AlCl₃, reacts violently with water.[4]

-

Inert Atmosphere Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Catalyst Suspension: In the flask, place anhydrous aluminum chloride (8.8 g, 66.0 mmol, 1.2 equiv.) and add anhydrous dichloromethane (DCM, 150 mL). Stir the suspension.

-

Cooling: Cool the suspension to 0°C using an ice-water bath. This is crucial to control the exothermic reaction and prevent side product formation.

-

Acyl Chloride Addition: Dissolve the crude 3-(4-methoxyphenyl)propanoyl chloride (from Part A, ~55.5 mmol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[3] An orange-red complex will form.

-

Aromatic Substrate Addition: After the acyl chloride addition is complete, add 1,3-dichlorobenzene (6.5 mL, 55.5 mmol, 1.0 equiv.) dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0-5°C.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood. Stir until the ice has melted and the dark complex has decomposed.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with 100 mL of 2M HCl, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.

Workflow and Mechanism Visualization

The following diagram illustrates the complete synthesis workflow, from starting materials to the final product.

Sources

Application Notes and Protocols for the Investigation of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in Agrochemical Research

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in agrochemical research. While this specific molecule is not extensively documented in current literature, its structural motifs—a dichlorinated phenyl ring and a methoxyphenyl group—are present in numerous compounds with established biological activity. This guide, therefore, serves as a foundational framework for exploring its potential as a novel herbicide, fungicide, or insecticide. We present a plausible synthetic route, detailed protocols for bioactivity screening, and a rationale grounded in the known properties of structurally related propiophenones and chalcones. Our objective is to provide the scientific community with the necessary tools and theoretical basis to unlock the potential of this promising, yet under-explored, chemical entity.

Introduction: The Rationale for Investigation

The propiophenone scaffold is a versatile chemical framework found in a variety of biologically active molecules. In the realm of agrochemicals, the introduction of specific functional groups can impart potent herbicidal, fungicidal, or insecticidal properties. Halogen-containing phenyl groups, in particular, are integral components of many commercial pesticides, often enhancing their efficacy and metabolic stability.[1] Similarly, the methoxy group can modulate a molecule's lipophilicity and target interaction.

3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone combines these key features. Although direct agrochemical studies on this compound are scarce, the broader class of chalcones and other aromatic ketones, which are structurally analogous, exhibit a wide spectrum of activities, including antifungal, antibacterial, and herbicidal effects.[2] For instance, certain substituted ketones have been identified as potent inhibitors of plant growth, while others show significant fungitoxicity against phytopathogens.[3][4] The investigation of this specific propiophenone is therefore a logical step in the search for new agrochemical leads.

This guide is structured to be a self-validating system for research. We begin by proposing a robust synthesis protocol. Following this, we detail standardized, yet adaptable, screening protocols to systematically evaluate the compound's biological activity against key agricultural targets. The causality behind each step is explained, providing the user with not just a method, but a clear understanding of the experimental design.

Physicochemical & Structural Information

| Property | Value |

| IUPAC Name | 1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one |

| Molecular Formula | C₁₆H₁₄Cl₂O₂ |

| Molecular Weight | 309.19 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |

| CAS Number | Not assigned |

| Predicted LogP | 4.5 - 5.0 |

| Predicted Solubility | Low in water, soluble in organic solvents (e.g., DMSO, Acetone) |

Proposed Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable approach to synthesizing 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is the Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-(4-methoxyphenyl)propanoyl chloride. This method is well-established for the preparation of aryl ketones.[5]

Caption: Proposed synthetic workflow for 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

Detailed Step-by-Step Methodology:

-

Preparation of 3-(4-methoxyphenyl)propanoyl chloride:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-methoxyphenyl)propanoic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.

-

-

Friedel-Crafts Acylation Reaction:

-

In a separate three-necked flask under an inert atmosphere, add anhydrous 1,3-dichlorobenzene (2.0 eq) and a suitable solvent like dichloromethane (DCM).

-

Cool the mixture to 0°C in an ice bath.

-

Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, keeping the temperature below 5°C.

-

Dissolve the crude 3-(4-methoxyphenyl)propanoyl chloride from the previous step in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0°C and slowly quench it by pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

-

Potential Agrochemical Applications & Screening Protocols

Based on the known activities of structurally similar compounds, we propose screening the target molecule for herbicidal, fungicidal, and insecticidal properties.

Herbicidal Activity Screening

Rationale: Aryl ketones and compounds with chloro-phenyl moieties have demonstrated herbicidal effects.[4][6] The mechanism could involve the inhibition of vital plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for many commercial ketone-based herbicides.[4]

Sources

- 1. Design, synthesis, and insecticidal activity evaluation of novel 4-(N, N-diarylmethylamines)furan-2(5H)-one derivatives as potential acetylcholine receptor insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal activity of beta-trifluoroalkyl aminovinyl ketone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propiophenone - Wikipedia [en.wikipedia.org]

- 6. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone in the Synthesis of Bioactive Heterocycles

Introduction: A Privileged Scaffold for Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and natural products, owing to their diverse pharmacological activities. Among the myriad of synthetic intermediates, α,β-unsaturated ketones, and specifically chalcones, have emerged as exceptionally versatile building blocks. Their inherent reactivity, arising from the conjugated system and the electrophilic carbonyl carbon, provides a gateway to a multitude of cyclization reactions. This application note delves into the synthetic utility of a specific chalcone analogue, 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone , as a pivotal precursor for the construction of biologically relevant pyrimidines, pyrazoles, and thiazoles. The strategic placement of dichloro and methoxy functionalities on the phenyl rings offers a unique opportunity to explore the structure-activity relationships of the resulting heterocyclic scaffolds, making this propiophenone a molecule of significant interest to researchers in organic synthesis and drug development. Chalcones and their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][2][3][4]

Synthesis of the Core Building Block: 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

The cornerstone of the synthetic pathways described herein is the efficient preparation of the target propiophenone. The most reliable and widely adopted method for the synthesis of such chalcones is the Claisen-Schmidt condensation .[2][5] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen.[5]

Reaction Principle: The Claisen-Schmidt Condensation

The mechanism of the Claisen-Schmidt condensation is initiated by the deprotonation of the α-carbon of the ketone (in this case, 3,5-dichloroacetophenone) by a strong base, typically an alkali metal hydroxide, to form a resonance-stabilized enolate.[6][7] This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-methoxybenzaldehyde). The resulting aldol addition product readily undergoes dehydration to yield the more thermodynamically stable α,β-unsaturated ketone, our target propiophenone.[7] The choice of a strong base is crucial to ensure a sufficient concentration of the enolate for the reaction to proceed efficiently.

Figure 1: General workflow of the Claisen-Schmidt condensation for the synthesis of the target propiophenone.

Detailed Experimental Protocol: Synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Materials:

-

3,5-Dichloroacetophenone

-

4-Methoxybenzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dichloroacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.

-

In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in a minimal amount of water and add it dropwise to the ethanolic solution of the reactants with vigorous stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is neutral.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and air-dried.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

Expected Outcome:

The product is typically a pale yellow solid. The yield and purity should be assessed by standard analytical techniques (e.g., melting point, NMR, and IR spectroscopy).

| Parameter | Expected Value |

| Appearance | Pale yellow solid |

| Yield | 75-85% |

| Purity (by NMR) | >95% |

Table 1: Expected outcome for the synthesis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone.

Application in Heterocyclic Synthesis: Gateway to Bioactive Scaffolds

The synthesized 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone serves as a versatile platform for the construction of a variety of heterocyclic systems. The presence of the α,β-unsaturated ketone moiety allows for facile cyclocondensation reactions with various binucleophiles.

Synthesis of Substituted Pyrimidines

Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and are present in numerous clinically used drugs.[8] The reaction of chalcones with guanidine hydrochloride in the presence of a base is a well-established method for the synthesis of 2-amino-4,6-diarylpyrimidines.[8]

Reaction Principle:

The reaction proceeds via a Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyrimidine ring.[9]

Figure 2: Reaction pathway for the synthesis of substituted pyrimidines from the target propiophenone.

Detailed Experimental Protocol:

-

A mixture of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (1 equivalent), guanidine hydrochloride (1.5 equivalents), and potassium hydroxide (2 equivalents) in ethanol is refluxed for 8-10 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-amino-4-(3,5-dichlorophenyl)-6-(4-methoxyphenyl)pyrimidine.

Synthesis of Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities, including antifungal and anticancer properties.[10][11][12] A common route to synthesize 3,5-diaryl-2-pyrazolines, which can be subsequently oxidized to pyrazoles, is the reaction of chalcones with hydrazine hydrate.[12]

Reaction Principle:

The reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization via attack of the second nitrogen atom on the β-carbon of the double bond, leading to the formation of the pyrazoline ring.

Detailed Experimental Protocol:

-

To a solution of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (1 equivalent) in glacial acetic acid or ethanol, add hydrazine hydrate (2 equivalents).

-

The reaction mixture is refluxed for 6-8 hours.

-

After cooling, the mixture is poured into crushed ice.

-

The resulting precipitate is filtered, washed with water, and dried.

-

Purification by recrystallization from ethanol affords the 3-(3,5-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole.

Synthesis of Substituted Thiazoles

Thiazole is another important five-membered heterocyclic scaffold found in many biologically active compounds, including antimicrobials.[13][14] The Hantzsch thiazole synthesis is a classical method for their preparation, which can be adapted to start from chalcones.[14][15] This typically involves the reaction of an α-haloketone with a thioamide. For chalcones, a two-step process is generally employed.

Reaction Principle:

First, the α,β-double bond of the chalcone is brominated to yield an α,β-dibromo ketone. This intermediate then reacts with a thioamide (e.g., thiourea) in a cyclocondensation reaction to form the thiazole ring.

Figure 3: Two-step synthesis of substituted thiazoles from the target propiophenone.

Detailed Experimental Protocol:

Step 1: Bromination of the Chalcone

-

Dissolve 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone (1 equivalent) in a suitable solvent like carbon tetrachloride or glacial acetic acid.

-

Add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring at room temperature.

-

Continue stirring until the color of bromine disappears.

-

The solvent is removed under reduced pressure to obtain the crude α,β-dibromo ketone.

Step 2: Cyclocondensation with Thiourea

-

Reflux a mixture of the crude α,β-dibromo ketone (1 equivalent) and thiourea (2 equivalents) in ethanol for 4-6 hours.

-

After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium carbonate).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification by recrystallization from an appropriate solvent yields the desired 2-amino-4-(3,5-dichlorophenyl)-5-(4-methoxyphenyl)thiazole.

Biological Significance of the Synthesized Heterocycles

The heterocyclic compounds derived from 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone are of significant interest in drug discovery due to their potential biological activities.

-

Pyrimidines: Chalcone-derived pyrimidines have been reported to possess a wide range of pharmacological properties, including anticancer and antioxidant activities.[3][16] The presence of halogen atoms on the phenyl ring can enhance the lipophilicity and, in some cases, the biological activity of the molecule.

-

Pyrazoles: Pyrazole derivatives synthesized from chalcones have shown promising antifungal and antitubercular activities.[10][11] The dichlorophenyl and methoxyphenyl moieties can contribute to the overall efficacy and selectivity of these compounds.

-

Thiazoles: Thiazole-containing compounds are well-known for their diverse bioactivities, including antimicrobial and anticancer effects.[13][15] The combination of the thiazole nucleus with the substituted aryl groups from the starting chalcone can lead to novel compounds with enhanced therapeutic potential.

Conclusion

3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is a highly valuable and versatile building block in heterocyclic synthesis. Its straightforward preparation via the Claisen-Schmidt condensation allows for easy access to this key intermediate. The strategic positioning of its functional groups enables the efficient construction of diverse and biologically relevant heterocyclic scaffolds, including pyrimidines, pyrazoles, and thiazoles. The protocols outlined in this application note provide a solid foundation for researchers and scientists to explore the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. The inherent modularity of these synthetic routes allows for the generation of compound libraries for structure-activity relationship studies, further underscoring the importance of this propiophenone in modern medicinal chemistry.

References

-

Reaction involved in synthesis of pyrimidine derivatives. - ResearchGate. Available from: [Link]

- CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents.

-

Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp - PubMed. Available from: [Link]

-

Claisen–Schmidt condensation - Wikipedia. Available from: [Link]

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC - NIH. Available from: [Link]

-

Thiazole synthesis - Organic Chemistry Portal. Available from: [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - NIH. Available from: [Link]

-

Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. | Journal of Agricultural and Food Chemistry. Available from: [Link]

-

4 - Organic Syntheses Procedure. Available from: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. Available from: [Link]

-

Synthesis of 3,5-disubstituted pyrazoles and their derivatives - ResearchGate. Available from: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH. Available from: [Link]

-

Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs. Available from: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

-

Antimicrobial activities of heterocycles derived from thienylchalcones - ResearchGate. Available from: [Link]

-

Synthesis and antifungal activity of some novel chalcones containing pyrazole moiety - Der Pharma Chemica. Available from: [Link]

-

Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

-

Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek. Available from: [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available from: [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available from: [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. Available from: [Link]

-

Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one | Chemija - LMA leidykla. Available from: [Link]

-

4 - Organic Syntheses Procedure. Available from: [Link]

-

Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC - PubMed Central. Available from: [Link]

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.

-

Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities. Available from: [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

-

Claisen-Schmidt Condensation. Available from: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available from: [Link]

-

Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole Zainab. Available from: [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones - MDPI. Available from: [Link]

-

Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp | Request PDF - ResearchGate. Available from: [Link]

-

(PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 - ResearchGate. Available from: [Link]

-

Antimicrobial activities of heterocycles derived from thienylchalcones. Available from: [Link]

-

Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - MedChemComm (RSC Publishing). Available from: [Link]

-

Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed. Available from: [Link]

Sources

- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. praxilabs.com [praxilabs.com]

- 7. magritek.com [magritek.com]

- 8. bu.edu.eg [bu.edu.eg]

- 9. Antimicrobial activities of heterocycles derived from thienylchalcones - Journal of King Saud University - Science [jksus.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kuey.net [kuey.net]

- 15. archives.ijper.org [archives.ijper.org]

- 16. mdpi.com [mdpi.com]

Application Note: A Robust RP-HPLC Method for the Analysis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone

Abstract

This application note details the systematic development of a simple, isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone. The methodology leverages a deep understanding of the analyte's physicochemical properties to rapidly achieve a robust and efficient separation. The final protocol provides excellent peak symmetry, optimal retention, and high efficiency, making it suitable for quality control and research applications in the pharmaceutical and chemical industries. All procedures are grounded in principles outlined by the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Initial Considerations

3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is a complex organic molecule featuring a dichlorinated phenyl ring and a methoxy-substituted phenyl ring. Accurate and precise quantification of such compounds is critical in drug development and chemical synthesis for ensuring purity, stability, and quality. The development of a reliable analytical method requires a foundational understanding of the molecule's inherent properties.